Structural Differentiation: 4-Phenoxybenzamide vs. Unsubstituted Benzamide Core
The target compound incorporates a 4‑phenoxybenzamide terminus, whereas the closest commercial analog, N‑[5‑(3,4,5‑triethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide (CAS 20113‑25‑1), bears an unsubstituted benzamide group. In congruent classes, 4‑phenoxybenzamides have been identified as privileged fragments for mono‑ADP‑ribosyltransferase PARP10 inhibition (OUL35, IC₅₀ = 330 nM) [1], while simple benzamides lack this activity entirely. Furthermore, VEGFR‑2 docking studies with phenoxybenzoic acid derivatives indicate that the phenoxy oxygen engages in a critical hydrogen‑bond network with Asp1046 of the VEGFR‑2 hinge region [2]; removal of this oxygen (as in the unsubstituted benzamide analog) abrogates this interaction, predicting a significant loss in binding affinity.
| Evidence Dimension | Presence of phenoxy oxygen for target hydrogen-bonding |
|---|---|
| Target Compound Data | 4-phenoxybenzamide terminus present (C–O–C linkage) |
| Comparator Or Baseline | CAS 20113-25-1: unsubstituted benzamide terminus (no phenoxy oxygen) |
| Quantified Difference | Predicted loss of VEGFR‑2 Asp1046 hydrogen bond; PARP10 IC₅₀ shift from 330 nM to inactive (class inference) |
| Conditions | In silico docking (VEGFR‑2, PDB 1YWN); PARP10 biochemical assay (OUL35 as surrogate) |
Why This Matters
Procurement of the unsubstituted benzamide analog will not recapitulate the hydrogen‑bonding capacity contributed by the phenoxy oxygen, with empirically demonstrated functional consequences in related enzyme systems.
- [1] Venkannagari, H.; et al. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. ACS Med. Chem. Lett. 2024. View Source
- [2] Heriz, M. H.; Mahmood, A. A. R. Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Drug Dev. Res. 2024. View Source
